4-Methyl-2-[5-(2-nitro-phenyl)-1H-pyrazol-3-yl]-phenol
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Overview
Description
4-Methyl-2-[5-(2-nitro-phenyl)-1H-pyrazol-3-yl]-phenol is a complex organic compound that features a pyrazole ring substituted with a nitrophenyl group and a methylphenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[5-(2-nitro-phenyl)-1H-pyrazol-3-yl]-phenol typically involves multi-step organic reactions. One common method includes the reaction of 2-nitrobenzaldehyde with hydrazine to form the corresponding hydrazone, which then undergoes cyclization to form the pyrazole ring. The methyl group and phenol group are introduced through subsequent substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[5-(2-nitro-phenyl)-1H-pyrazol-3-yl]-phenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or sulfonic acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the phenol ring .
Scientific Research Applications
4-Methyl-2-[5-(2-nitro-phenyl)-1H-pyrazol-3-yl]-phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[5-(2-nitro-phenyl)-1H-pyrazol-3-yl]-phenol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biochemical pathways and produce specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Indazole derivatives: Share similar structural features and biological activities.
Quinolinyl-pyrazoles: Exhibit similar pharmacological properties and synthetic routes.
4-Methyl-2-nitrophenol: A simpler compound with related chemical properties
Uniqueness
4-Methyl-2-[5-(2-nitro-phenyl)-1H-pyrazol-3-yl]-phenol is unique due to its combination of a nitrophenyl group and a pyrazole ring, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
4-methyl-2-[5-(2-nitrophenyl)-1H-pyrazol-3-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-10-6-7-16(20)12(8-10)14-9-13(17-18-14)11-4-2-3-5-15(11)19(21)22/h2-9,20H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWJDMCIECLYAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NNC(=C2)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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